

Application Notes: Functionalization of the C2 Position of 2-Chloroquinoxaline-6-carbonitrile

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Compound of Interest		
Compound Name:	2-Chloroquinoxaline-6-carbonitrile	
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Introduction

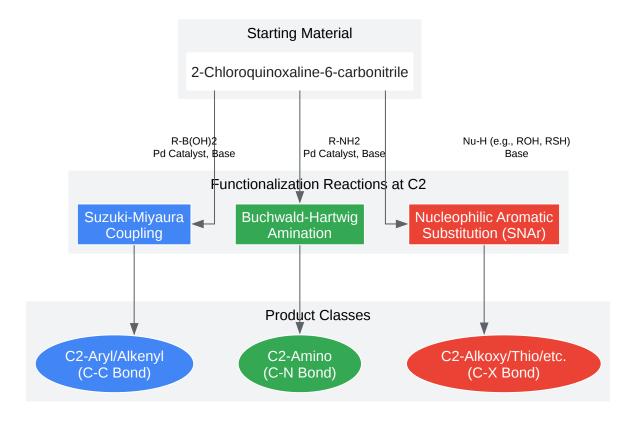
The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] Specifically, **2-Chloroquinoxaline-6-carbonitrile** is a valuable synthetic intermediate, offering multiple points for chemical modification. The electron-withdrawing nature of the pyrazine ring and the cyano group at the C6 position makes the C2 position, bearing a chlorine atom, particularly susceptible to functionalization. The chlorine atom serves as an effective leaving group, enabling a variety of cross-coupling and substitution reactions.[2]

This document provides detailed protocols for three key synthetic transformations at the C2 position of **2-Chloroquinoxaline-6-carbonitrile**: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Nucleophilic Aromatic Substitution (SNAr) for introducing a range of heteroatom nucleophiles. These methodologies are fundamental for generating diverse libraries of quinoxaline derivatives for drug discovery and materials science research.

Core Functionalization Strategies

The primary pathways for modifying the C2 position involve palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The choice of method depends on the desired final substituent (carbon, nitrogen, oxygen, sulfur, etc.).





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Figure 1: Key functionalization pathways for **2-Chloroquinoxaline-6-carbonitrile**.

Experimental Protocols Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of an arylboronic acid with **2- Chloroquinoxaline-6-carbonitrile**. The Suzuki-Miyaura reaction is a robust and versatile method for creating C(sp²)–C(sp²) bonds.[3][4] The reactivity of chloro-substituted quinoxalines in Suzuki couplings has been demonstrated, with the C2 position being highly activated.[5]



Reaction Scheme: 2-(Aryl)-quinoxaline-6-carbonitrile is synthesized from **2- Chloroquinoxaline-6-carbonitrile** and an arylboronic acid using a palladium catalyst.

Materials:

- 2-Chloroquinoxaline-6-carbonitrile
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K2CO3) or another suitable base
- 1,4-Dioxane (anhydrous)
- Toluene (anhydrous)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloroquinoxaline-6-carbonitrile (1.0 equiv), the arylboronic acid (1.3 equiv), and potassium carbonate (2.0 equiv).
- Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.05 equiv) and Triphenylphosphine (0.10 equiv). Add this catalyst/ligand mixture to the reaction flask.
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
- Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M
 with respect to the starting chloroquinoxaline.

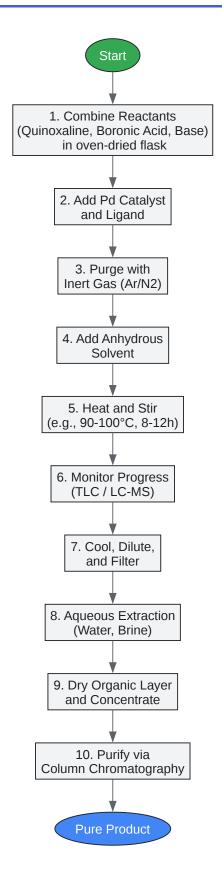
Methodological & Application





- Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.
- Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
- Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-(Aryl)-quinoxaline-6-carbonitrile.





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Figure 2: General experimental workflow for cross-coupling reactions.



Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the palladium-catalyzed amination of **2-Chloroquinoxaline-6-carbonitrile**. The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[6][7] It is widely applicable to a range of amines and aryl halides.[8][9]

Reaction Scheme: 2-(Amino)-quinoxaline-6-carbonitrile derivatives are formed by coupling **2- Chloroquinoxaline-6-carbonitrile** with a primary or secondary amine.

Materials:

- 2-Chloroquinoxaline-6-carbonitrile
- Primary or secondary amine (e.g., Morpholine)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
- · Xantphos or other suitable Buchwald ligand
- Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
- Toluene or 1,4-Dioxane (anhydrous)
- Argon or Nitrogen gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: In a glovebox or under a stream of inert gas, add Sodium tert-butoxide (1.4 equiv) to an oven-dried reaction tube or flask.
- Catalyst/Ligand Addition: Add Pd₂(dba)₃ (0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.04 equiv).
- Reactant Addition: Add 2-Chloroquinoxaline-6-carbonitrile (1.0 equiv).



- Solvent and Amine: Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.
- Reaction: Seal the tube/flask and heat the mixture to 100-110 °C with vigorous stirring.
 Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a
 plug of silica gel, eluting with additional ethyl acetate.
- Concentration: Concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting crude residue by flash column chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to isolate the desired 2-(amino)quinoxaline-6-carbonitrile product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system activates the C2 position for nucleophilic aromatic substitution (SNAr).[10][11] This method is particularly useful for introducing strong nucleophiles like alkoxides, thiolates, and certain amines without the need for a metal catalyst.[12][13]

Reaction Scheme: A nucleophile (Nu-H) displaces the chloride at the C2 position, typically in the presence of a base.

Materials:

- 2-Chloroquinoxaline-6-carbonitrile
- Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide)
- A suitable base if the nucleophile is not pre-formed (e.g., Potassium carbonate, Sodium hydride)
- Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
- Standard laboratory glassware



Procedure:

- Reaction Setup: Dissolve 2-Chloroquinoxaline-6-carbonitrile (1.0 equiv) in anhydrous
 DMF in a round-bottom flask equipped with a magnetic stir bar.
- Nucleophile Addition: Add the nucleophile (1.2-1.5 equiv) to the solution. If using a neutral nucleophile (e.g., an alcohol or thiol), a base such as potassium carbonate (2.0 equiv) or sodium hydride (1.2 equiv, added portion-wise at 0 °C) is required.
- Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The optimal temperature will depend on the nucleophile's reactivity.
- Monitoring: Monitor the reaction's progress by TLC or LC-MS. SNAr reactions are often complete within 1-6 hours.
- Workup: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the product may form, which can be collected by filtration.
- Extraction: If a precipitate does not form, extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
- Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify the crude material by recrystallization or flash column chromatography to yield the final product.

Illustrative Data Presentation

The following table summarizes representative, hypothetical yields for the functionalization of **2-Chloroquinoxaline-6-carbonitrile** based on the protocols above. Actual yields may vary depending on the specific substrate, reaction conditions, and scale.

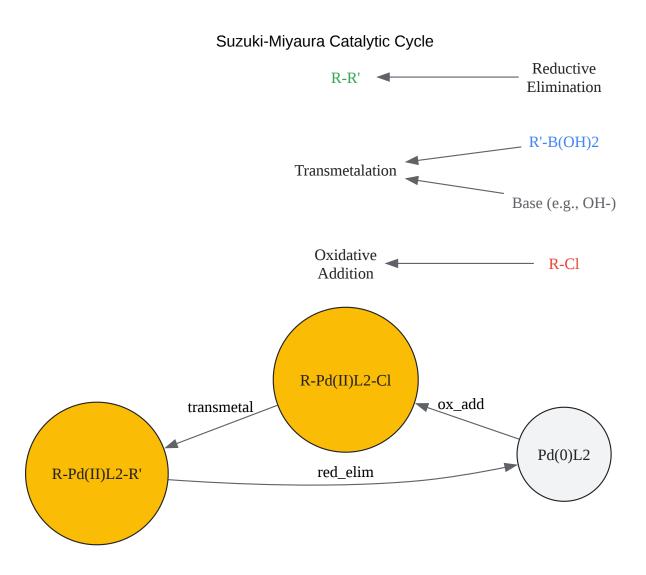


Entry	Reactio n Type	C2- Substitu ent	Catalyst / Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Suzuki- Miyaura	4- Methoxy phenyl	Pd(OAc) ₂ / PPh ₃ , K ₂ CO ₃	Dioxane	100	10	85
2	Suzuki- Miyaura	2-Thienyl	Pd(OAc) ₂ / PPh ₃ , K ₂ CO ₃	Dioxane	100	12	78
3	Buchwal d-Hartwig	Morpholi n-4-yl	Pd ₂ (dba) ₃ / Xantphos , NaOtBu	Toluene	110	16	91
4	Buchwal d-Hartwig	Anilino	Pd ₂ (dba) ₃ / Xantphos , NaOtBu	Toluene	110	18	75
5	SNAr	Methoxy	NaOMe	DMF	25	2	95
6	SNAr	Phenylthi o	PhSNa	DMF	50	4	92

Mechanistic Visualization: Suzuki-Miyaura Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle for the Suzuki-Miyaura coupling is a fundamental concept in palladium catalysis. [4][14]





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Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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